molecular formula C31H26N4OS B388106 1-[3',4-BIS(4-METHYLPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

1-[3',4-BIS(4-METHYLPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

Cat. No.: B388106
M. Wt: 502.6g/mol
InChI Key: SIUMNRJYAFNDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound that features a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple aromatic rings and heterocyclic components contributes to its diverse chemical properties and biological activities.

Chemical Reactions Analysis

1-[3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial activity and potential anticancer properties .

Comparison with Similar Compounds

1-[3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can be compared with other similar compounds, such as:

The uniqueness of 1-[3’,4-bis(4-methylphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone lies in its spiro structure, which imparts distinct chemical and biological properties compared to other compounds in these classes.

Properties

Molecular Formula

C31H26N4OS

Molecular Weight

502.6g/mol

IUPAC Name

1-[4,4'-bis(4-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C31H26N4OS/c1-21-13-17-24(18-14-21)29-27-11-7-8-12-28(27)31(34(32-29)25-9-5-4-6-10-25)35(33-30(37-31)23(3)36)26-19-15-22(2)16-20-26/h4-20H,1-3H3

InChI Key

SIUMNRJYAFNDGF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=C(C=C5)C)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=C(C=C5)C)C6=CC=CC=C6

Origin of Product

United States

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